Fibrinopeptide a(human)
Description
Historical Context of Discovery and Initial Characterization
The discovery and characterization of fibrinopeptides are foundational to the modern understanding of blood coagulation. Fibrin (B1330869) itself was first identified as a component of blood clots by Marcello Malpighi in 1666. wikipedia.org However, the specific peptides released during its formation from fibrinogen were characterized much later. In the mid-20th century, extensive research focused on the biochemical transformation of fibrinogen. Groundbreaking work by researchers including Blombäck and colleagues led to the isolation, characterization, and sequencing of human fibrinopeptides. nih.gov Their work in 1966 detailed the structure of both Fibrinopeptide A and B. nih.gov Early studies established that thrombin's proteolytic action on fibrinogen was highly specific, cleaving these small peptides from the N-terminal ends of the Aα and Bβ chains. touchoncology.comsinobiological.com The amino acid sequence of Fibrinopeptide A, a 16-amino acid peptide, was elucidated, revealing its composition and providing a basis for understanding its role in fibrin polymerization. ontosight.aisigmaaldrich.com These initial characterizations were crucial, confirming that the removal of the negatively charged fibrinopeptides was necessary to allow the fibrin monomers to polymerize. sigmaaldrich.com
Overview of Fibrinogen as the Precursor Protein
Fibrinogen, also known as Factor I, is the direct precursor protein from which Fibrinopeptide A is derived. wikipedia.orgcryopep.com It is a large, complex glycoprotein (B1211001) synthesized primarily in the liver and circulates in the blood plasma. sinobiological.comcryopep.com This soluble protein is essential for hemostasis, wound healing, and inflammation. nih.gov The conversion of fibrinogen to fibrin by thrombin is the final step in the coagulation cascade, resulting in the formation of a blood clot. touchoncology.comnih.gov
The N-termini of all six polypeptide chains converge in the central E region. marquette.eduresearchgate.net It is from this central domain that the fibrinopeptides emerge. researchgate.net Specifically, Fibrinopeptide A is the N-terminal portion of the Aα chain. wikipedia.orgsinobiological.comresearchgate.net The cleavage of FPA by thrombin occurs at an arginine-glycine peptide bond, exposing a new N-terminal sequence on the α-chain known as a polymerization site or "knob". nih.govsinobiological.com This exposed site is critical as it binds to complementary "holes" that are always exposed in the D domains of other fibrin molecules, thus initiating the polymerization process. nih.govnih.gov The release of Fibrinopeptide A is considered the primary event necessary for fibrin polymerization to begin. sigmaaldrich.com
Fibrinogen is an abundant plasma protein in healthy individuals. Its concentration and turnover rate are key parameters in hemostatic balance.
Physiological Concentration The normal concentration of fibrinogen in human plasma ranges from 1.5 to 4.0 grams per liter (g/L), which is equivalent to 200-450 milligrams per 100 milliliters (mg/dL). nih.govsigmaaldrich.comhaematologica.org
| Parameter | Value Range | Reference |
|---|---|---|
| Concentration in g/L | 1.5 - 4.0 g/L | nih.govhaematologica.org |
| Concentration in mg/dL | 200 - 450 mg/dL | sigmaaldrich.com |
| Concentration in mg/mL | 2.6 - 3.0 mg/mL | cryopep.com |
Turnover of Fibrinogen Fibrinogen has a relatively rapid turnover compared to other plasma proteins. thieme-connect.com The half-life of fibrinogen in the circulation is approximately 3 to 5 days. nih.govhaematologica.org Studies on the fractional synthesis rate (FSR) of fibrinogen, which measures the percentage of the plasma pool synthesized per day, show that it is influenced by age. In young subjects (20-30 years), the FSR can be around 28.5% per day, decreasing to about 18% per day in middle-aged (45-60 years) and older (65-79 years) individuals. physiology.orgphysiology.org This indicates that while plasma fibrinogen concentrations tend to increase with age, the actual rate of its synthesis declines, suggesting that the higher levels are due to a slower rate of disposal. physiology.orgphysiology.org
| Parameter | Value/Finding | Reference |
|---|---|---|
| Half-life | ~3 - 5 days | nih.govhaematologica.org |
| Fractional Synthesis Rate (FSR) - Young Adults | ~28.5% per day | physiology.orgphysiology.org |
| Fractional Synthesis Rate (FSR) - Middle-aged/Older Adults | ~18.0% per day | physiology.orgphysiology.org |
Structure
2D Structure
Properties
Molecular Formula |
C63H97N19O26 |
|---|---|
Molecular Weight |
1536.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,51-/m0/s1 |
InChI Key |
JWICNZAGYSIBAR-UJTGQYTDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular Biology and Biochemical Mechanisms of Fibrinopeptide a Formation
Thrombin-Mediated Proteolysis of Fibrinogen Aα Chain
The formation of Fibrinopeptide A is a direct result of the highly specific proteolytic activity of thrombin on the fibrinogen molecule. Fibrinogen, a large glycoprotein (B1211001), is comprised of three pairs of polypeptide chains: Aα, Bβ, and γ. thieme-connect.com Thrombin's primary role in clot formation is to convert soluble fibrinogen into insoluble fibrin (B1330869) monomers, a process initiated by the cleavage of fibrinopeptides. ashpublications.org
Specificity of Thrombin for the Arg16-Gly17 Peptide Bond
Thrombin exhibits remarkable specificity, cleaving the fibrinogen Aα chain precisely at the peptide bond between Arginine-16 (Arg16) and Glycine-17 (Gly17). thieme-connect.comwikipedia.orgaacrjournals.org This targeted proteolysis releases the 16-amino acid Fibrinopeptide A. wikipedia.org The exceptional specificity of thrombin is highlighted by the fact that out of hundreds of potential cleavage sites within the fibrinogen molecule, only four are targeted in its native state to release the fibrinopeptides. thieme-connect.com This precision is crucial for the controlled polymerization of fibrin monomers. The removal of FPA exposes new N-terminal sequences, often referred to as 'knobs', within the E domain of the nascent fibrin monomer. researchgate.net These knobs are essential for the subsequent polymerization process as they can spontaneously interact with complementary 'holes' in the D-dimer regions of other fibrin monomers. researchgate.net
Sequential Release Dynamics of Fibrinopeptide A and Fibrinopeptide B
The cleavage of fibrinopeptides from fibrinogen by thrombin follows a distinct and ordered sequence. The release of Fibrinopeptide A precedes the release of Fibrinopeptide B (FPB), which is cleaved from the N-terminus of the Bβ chain. nih.gov This sequential release is fundamental for the proper assembly of the fibrin clot. The initial, more rapid release of FPA initiates the formation of fibrin monomers and their subsequent assembly into protofibrils. ashpublications.org
The rate of FPB release increases as fibrin polymerization progresses, suggesting that its cleavage is preferentially from fibrin polymers rather than from soluble fibrinogen. ashpublications.org This ordered release mechanism is critical for the structural integrity of the clot, with the initial FPA-mediated polymerization providing the initial framework, which is then strengthened and stabilized by processes following FPB release. nih.gov Studies have shown that the kinetics of this release can be influenced by the environment; for instance, when fibrinogen is attached to a surface, FPB can be cleaved at a faster rate than FPA, indicating that the conformation of fibrinogen can dictate the accessibility of the fibrinopeptides to thrombin. ashpublications.org
Role of Thrombin Exosites in Fibrinopeptide A Cleavage
Thrombin's interaction with fibrinogen is not solely dependent on its active site. Two electropositive regions on the thrombin surface, known as exosite I and exosite II, play a critical role in substrate recognition and binding. researchgate.net Exosite I, also referred to as the fibrinogen-binding exosite, is particularly crucial for the cleavage of the Aα chain. researchgate.netuniprot.org It mediates the initial binding of thrombin to the fibrinogen molecule, correctly positioning the Arg16-Gly17 scissile bond within the enzyme's active site for efficient cleavage. nih.govpnas.org
The interaction between thrombin's exosite I and specific negatively charged regions upstream of the cleavage site on the fibrinogen Aα chain significantly enhances the rate of proteolysis. nih.govnih.gov This interaction underscores the importance of regions beyond the immediate cleavage site in determining substrate specificity. While exosite I is the primary binding site for fibrinogen, exosite II, also known as the heparin-binding site, is also involved in modulating thrombin's activity, including its interaction with fibrinogen. uniprot.org The coordinated action of the active site and these exosites ensures the precise and efficient generation of Fibrinopeptide A, initiating the cascade of events leading to clot formation.
Genetic Basis of Fibrinogen Alpha Chain Synthesis and Regulation
The production of the fibrinogen Aα chain, the precursor to Fibrinopeptide A, is a tightly regulated process governed by the Fibrinogen Alpha Chain gene (FGA). This gene is part of a cluster on human chromosome 4, which also includes the genes for the Bβ (FGB) and γ (FGG) chains. thieme-connect.comresearchgate.net
Transcriptional and Translational Control Mechanisms
The expression of the fibrinogen genes, including FGA, occurs almost exclusively in hepatocytes, the primary cells of the liver. thieme-connect.com The transcription of these genes is coordinately regulated to ensure the balanced production of all three polypeptide chains necessary for the assembly of the complete fibrinogen molecule. nih.gov This regulation is controlled by proximal promoters that contain binding sites for various hepatocyte-specific transcription factors. thieme-connect.com
Furthermore, fibrinogen gene expression is upregulated in response to inflammatory stimuli, a characteristic of acute-phase reactants. uniprot.org Cytokines such as interleukin-6 (IL-6) play a significant role in inducing the transcription of fibrinogen genes. ashpublications.orgnih.gov The regulatory regions of these genes also contain enhancer sequences that contribute to their liver-specific expression. thieme-connect.com
Post-transcriptional regulation also plays a role in controlling the levels of fibrinogen synthesis. MicroRNAs (miRNAs) have been identified as potential regulators of fibrinogen gene expression. thieme-connect.com At the translational level, the individual Aα, Bβ, and γ polypeptide chains are synthesized and then undergo post-translational modifications and assembly into the hexameric (AαBβγ)₂ structure before being secreted into the bloodstream. uniprot.org
Polymorphisms Affecting Fibrinogen Alpha Chain Structure and Function
Genetic variations, or polymorphisms, within the FGA gene can lead to alterations in the structure and function of the fibrinogen Aα chain, which can, in turn, affect fibrin clot formation and have clinical implications. nih.gov These variations can influence an individual's circulating fibrinogen levels and their risk for cardiovascular diseases. thieme-connect.comresearchgate.net
One of the well-studied polymorphisms is the Thr312Ala variant (rs6050). This single nucleotide polymorphism (SNP) results in an amino acid substitution at position 312 of the Aα chain. nih.gov Research has shown that the Ala312 variant is associated with the formation of stiffer fibrin clots due to increased cross-linking by Factor XIII. This alteration in clot structure may increase the susceptibility to embolic events. nih.gov
Mutations in the FGA gene can also lead to a range of inherited fibrinogen disorders, including:
Afibrinogenemia: The complete absence of circulating fibrinogen.
Hypofibrinogenemia: Abnormally low levels of fibrinogen.
Dysfibrinogenemia: The presence of functionally abnormal fibrinogen.
Hereditary renal amyloidosis: Caused by certain FGA mutations. thieme-connect.com
Post-Translational Modifications Influencing Fibrinopeptide A Release and Activity
The conversion of soluble fibrinogen to insoluble fibrin, a critical step in blood coagulation, is initiated by the enzymatic action of thrombin, which cleaves fibrinopeptides A (FpA) and B (FpB) from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively. nih.govmdpi.com The release of Fibrinopeptide A from the Aα chain is a pivotal event, exposing a polymerization site that initiates the formation of the fibrin clot. mdpi.com The efficiency of this release and the subsequent activity of the resulting fibrin monomers can be significantly modulated by various post-translational modifications (PTMs) on the fibrinogen molecule. nih.gov These modifications introduce a considerable degree of heterogeneity to the circulating fibrinogen population, impacting its biochemical properties and functional behavior in hemostasis. nih.govnih.gov This section explores the key PTMs that influence the formation and function of Fibrinopeptide A.
Phosphorylation at Serine Residues and its Functional Implications
Phosphorylation is a key post-translational modification of the fibrinogen Aα chain, with direct consequences for the release of Fibrinopeptide A. nih.gov While fibrinogen is fully phosphorylated upon synthesis, it circulates in the plasma with only about 20-30% of molecules being phosphorylated. usbio.net This modification occurs exclusively on the Aα chain at two specific sites: Serine 3 (Ser3) and Serine 345 (Ser345). nih.govwhiterose.ac.uk Given that Fibrinopeptide A comprises the first 16 amino acids of the Aα chain, phosphorylation at the Ser3 position is of direct relevance to its formation. nih.govnih.gov
Kinetic studies have demonstrated that phosphorylation at Ser3 significantly enhances the efficiency of thrombin in cleaving Fibrinopeptide A. acs.org This is achieved by lowering the Michaelis constant (K_m) of the thrombin hydrolysis reaction, indicating a stronger binding affinity between thrombin and the phosphorylated fibrinogen substrate. acs.org Nuclear Magnetic Resonance (NMR) studies have further elucidated this mechanism, showing that the phosphorylated serine at position 3 (Ser3p) helps to anchor the N-terminal region of the Aα chain (residues 1-5) to thrombin's anion-binding exosite II (ABE-II). nih.govacs.org This enhanced interaction facilitates the cleavage at the Arg16-Gly17 bond, accelerating the release of Fibrinopeptide A. nih.govacs.org Levels of fibrinogen phosphorylation have been observed to increase during certain physiological and pathophysiological states, such as the acute-phase response, which may have important implications for thrombosis. nih.govwhiterose.ac.uk
| Phosphorylation Site | Location | Prevalence | Functional Implication |
| Serine 3 (Ser3) | Fibrinogen Aα chain (within FpA) | ~25% of circulating fibrinogen Aα chains are phosphorylated. nih.gov | Lowers the K_m for thrombin cleavage, enhancing the rate of Fibrinopeptide A release. acs.org |
| Serine 345 (Ser345) | Fibrinogen Aα chain (outside FpA) | Phosphorylated in conjunction with Ser3. nih.gov | Does not directly participate in the FpA release mechanism but contributes to overall Aα chain phosphorylation. nih.gov |
Oxidative Modifications and their Effect on Fibrinopeptide A Generation
Fibrinogen is a major target for oxidative post-translational modifications, particularly in inflammatory conditions associated with thrombotic disorders where oxidants are produced. nih.gov These modifications can significantly alter fibrinogen's structure and function, including the generation of Fibrinopeptide A. nih.govnih.gov
Metal-catalyzed oxidation and exposure to oxidants like hypochlorite (B82951) or ozone can lead to a variety of modifications, including the formation of dityrosine (B1219331) crosslinks and protein carbonyls, and the oxidation of specific amino acid residues such as methionine, histidine, proline, arginine, and lysine (B10760008). nih.govnih.govresearchgate.net Research has shown that oxidation of fibrinogen can delay the release of both Fibrinopeptide A and Fibrinopeptide B. nih.gov This delay in fibrinopeptide release is associated with a subsequent delay in fibrin polymerization. nih.gov
A key target for oxidation is the methionine residue at position 476 (Met476) in the Aα chain. nih.gov While this residue is located outside the Fibrinopeptide A sequence, its oxidation impairs the lateral aggregation of fibrin fibers. nih.gov More directly impacting FpA release, oxidation of fibrinogen with an iron-ascorbate system or by ozone has been shown to delay the cleavage of FpA and FpB. nih.govresearchgate.net Similarly, the introduction of carbonyl groups into fibrinogen, a marker of oxidative stress, is correlated with a slower rate of thrombin-catalyzed polymerization, suggesting an influence on the initial step of fibrinopeptide release. ahajournals.orgahajournals.org These findings indicate that oxidative stress can impair the generation of Fibrinopeptide A, thereby altering the kinetics of clot formation. nih.govahajournals.org
| Type of Oxidative Modification | Affected Residues/Markers | Effect on Fibrinopeptide A Generation |
| Metal-Catalyzed Oxidation | Methionine, Histidine, Proline, Arginine, Lysine. nih.govnih.gov | Delayed release of Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB). nih.gov |
| Carbonylation | General protein carbonyl formation. ahajournals.org | Associated with a slower rate of thrombin-catalyzed polymerization, implying delayed FpA release. ahajournals.orgahajournals.org |
| Ozone-Induced Oxidation | General amino acid residues, leading to carbonyl, hydroxyl, and ether groups. researchgate.net | Delayed release of Fibrinopeptide A. researchgate.net |
Glycosylation and other Covalent Adducts
Glycosylation: Glycosylation is a significant post-translational modification of fibrinogen, contributing to its solubility and influencing clot structure. mdpi.com The mature fibrinogen molecule contains N-linked oligosaccharide chains on its Bβ and γ chains. mdpi.comacs.org However, the Aα chain, from which Fibrinopeptide A is derived, is generally considered to be non-N-glycosylated in its native state. acs.orguniprot.org While some large-scale glycoproteomics studies have suggested potential glycosylation at Asn-686 of the Aα chain, this site is far outside the Fibrinopeptide A sequence, and the evidence is not considered definitive for the protein in the healthy human body. uniprot.org In vitro studies on non-enzymatic glycosylation (glycation) of fibrinogen, which can occur in conditions like diabetes, have shown that this modification does not appear to influence the binding of thrombin to a fibrin clot, suggesting it may not directly alter the rate of Fibrinopeptide A release. nih.gov
| Modification | Relevance to Fibrinopeptide A | Functional Impact on FpA Release/Activity |
| N-Glycosylation | The Aα chain, including the FpA sequence, is generally considered non-N-glycosylated in its native form. acs.orguniprot.org | No direct impact on FpA release has been established. |
| Glycation | In vitro glycation of the overall fibrinogen molecule has been studied. nih.gov | Does not appear to influence thrombin binding, suggesting no direct effect on FpA release. nih.gov |
| Homocysteinylation | Known to modify lysine residues (e.g., AαLys562) outside the FpA sequence. mdpi.com | No direct modification of the FpA sequence has been identified. |
Structural Determinants and Functional Consequences of Fibrinopeptide a Release
Conformational Changes in Fibrinogen Preceding and Following Fibrinopeptide A Cleavage
Fibrinogen is a large, complex glycoprotein (B1211001) composed of two identical subunits, each containing three different polypeptide chains: Aα, Bβ, and γ. nih.gov These chains are intricately folded to form a central E region and two distal D regions, connected by coiled-coil segments. nih.govnih.gov The N-terminal portions of the Aα and Bβ chains, which include Fibrinopeptide A and Fibrinopeptide B respectively, are located in the central E region. acs.org
Exposure of "Knobs" on the N-Termini of Fibrin (B1330869) Monomers
The cleavage of the 16-residue Fibrinopeptide A from the N-terminus of the Aα chain by thrombin exposes a new N-terminal sequence, Gly-Pro-Arg (GPR), on the fibrin α-chain. pnas.orgnih.gov This newly exposed sequence is referred to as the "A" knob. nih.govashpublications.org Each fibrinogen molecule has two Aα chains, and therefore the removal of both FpA peptides results in the exposure of two "A" knobs in the central E domain of the resulting fibrin monomer. pnas.orgresearchgate.net These "A" knobs are essential for the subsequent polymerization process. pnas.org The exposure of these knobs is a necessary and sufficient step to initiate the formation of a fibrin clot, known as desA-fibrin. ashpublications.org
The "A" knobs are positively charged and are designed to fit into pre-existing complementary binding sites, or "holes," located in the γ-chains of the distal D regions of adjacent fibrin monomers. pnas.orgdroracle.ai These corresponding sites are often referred to as "a" holes. ashpublications.orgresearchgate.net
Molecular Basis of Fibrin Monomer Polymerization Initiation
The initiation of fibrin polymerization is fundamentally based on the interaction between the newly exposed "A" knobs and the complementary "a" holes. pnas.orgnih.gov This "knob-hole" interaction is the primary driving force for the self-assembly of fibrin monomers. ashpublications.orgashpublications.org The interaction is largely electrostatic, involving the positively charged "A" knob binding to a negatively charged pocket in the "a" hole, but also includes hydrogen bonding. pnas.org
Specifically, the Gly-Pro-Arg sequence of the "A" knob fits into a well-defined pocket on the γC domains of a neighboring fibrin molecule. pnas.orgpnas.org This leads to the formation of a two-molecule thick, half-staggered oligomer. pnas.org This initial end-to-end association of fibrin monomers is a crucial first step in building the fibrin polymer. pnas.org Studies using laser tweezers have measured the force of a single A:a knob-hole interaction to be approximately 125 to 130 pN, indicating a strong and stable bond. ashpublications.org The specificity of this interaction is highlighted by the fact that peptide mimics of the "A" knob, such as Gly-Pro-Arg-Pro (GPRP), can inhibit fibrin polymerization. ashpublications.orgaai.org
Contribution to Protofibril Formation and Fibrin Network Assembly
The repetitive "A:a" knob-hole interactions lead to the linear elongation of fibrin oligomers, forming two-stranded protofibrils. nih.govpnas.orgnih.gov These protofibrils are essentially double-stranded chains of half-staggered fibrin monomers. nih.govnih.gov The continued addition of fibrin monomers to the growing protofibril results in structures that can reach lengths of about 15 monomer units. pnas.org
Once protofibrils reach a critical length (approximately 600-800 nm), they begin to aggregate laterally. nih.gov While the subsequent cleavage of Fibrinopeptide B (FpB) and the exposure of "B" knobs are known to significantly promote this lateral aggregation, the initial formation of protofibrils is a direct consequence of FpA release and the resulting A:a interactions. nih.govacs.orgmdpi.com These protofibrils then coalesce and branch, ultimately forming a three-dimensional, insoluble network of fibrin fibers that constitutes the structural basis of a blood clot. nih.govdroracle.ai The entire process of fibrin network formation can be seen as a series of steps: the initial enzymatic release of fibrinopeptides, the self-assembly into protofibrils via knob-hole interactions, the lateral aggregation of these protofibrils, and finally, the branching of fibers to create the clot network. ashpublications.org
Influence on Fibrin Clot Architecture and Mechanical Properties
The initial release of Fibrinopeptide A and the subsequent rate of polymerization directly influence the final architecture and mechanical properties of the fibrin clot. The concentration of thrombin, which dictates the rate of FpA cleavage, is a key determinant of the clot's structure. ahajournals.org Higher thrombin concentrations lead to faster FpA cleavage and the formation of clots composed of thinner fibers that create a dense network with small pores. ahajournals.org Conversely, slower FpA release results in the formation of thicker fibers. ahajournals.org
Studies on dysfibrinogenemia, a condition caused by mutations affecting FpA cleavage, have provided further insight. ashpublications.org For instance, a mutation that impairs FpA cleavage (Aα R16C) results in abnormal clot architecture with many short fibrin fibrils, suggesting premature termination of fiber growth. ashpublications.org This altered structure leads to significant differences in the clot's viscoelastic properties and permeability compared to normal clots. ashpublications.org
The rate of Fibrinopeptide A release has a direct impact on the thickness and density of the resulting fibrin fibers. A faster rate of FpA cleavage, often associated with higher fibrinogen concentrations, leads to a shorter lag phase in polymerization and results in a denser and tighter fibrin network with thicker fibers. ahajournals.orgahajournals.org
However, the relationship is complex, as other factors also play a significant role. For example, early cross-linking of fibrin by Factor XIIIa, which can be activated at the same time as FpA release, can inhibit the lateral aggregation of protofibrils, leading to thinner fibers and a less permeable clot. ahajournals.orgahajournals.org In contrast, delayed cross-linking allows for more extensive lateral aggregation before stabilization, resulting in thicker fibers. ahajournals.org Research on variant fibrinogens with delayed FpA release has shown that while the formation of the clot is slower, the ultimate fiber size is not drastically altered, suggesting that the ionic environment is also a primary determinant of fiber size. nih.gov Studies using advanced microscopy have revealed that fibrin fibers have a non-uniform internal structure, with the protein density decreasing from a dense core to a less dense periphery as the fiber diameter increases. nih.govnih.gov
Interactions of Fibrinopeptide a in Biological Systems
Non-Substrate Interactions of Fibrinopeptide A with Thrombin
The primary interaction between thrombin and the FPA sequence is a classic enzyme-substrate reaction. However, this cleavage is precisely guided by non-substrate interactions between thrombin and the larger fibrinogen molecule. Thrombin possesses a specific recognition site, known as exosite I, which binds to the central E domain of fibrinogen. thieme-connect.comsrce.hrashpublications.org This binding orients the fibrinogen molecule so that the N-terminal Aα chain, containing FPA, is positioned optimally within thrombin's active site for efficient cleavage. srce.hrashpublications.org
While the key non-substrate interaction precedes the release of FPA, studies have also identified non-substrate binding sites for thrombin on the resulting fibrin (B1330869) polymer. marquette.edunih.govthieme-connect.com A low-affinity binding site exists in the fibrin E domain, which may represent a residual aspect of the initial substrate binding. marquette.edunih.govthieme-connect.com A separate, high-affinity site is found on variant γ' chains of fibrin. marquette.edunih.gov These interactions, collectively termed "Antithrombin I," serve to sequester thrombin within the developing clot, thereby modulating its activity. thieme-connect.com The interaction is primarily with the fibrin polymer rather than the free, circulating FPA peptide. thieme-connect.com
Table 1: Key Molecules in the Thrombin-Fibrinogen Interaction Leading to FPA Release
| Molecule | Role/Interaction Site | Significance |
|---|---|---|
| Thrombin | Enzyme with Active Site and Exosite I | Cleaves FPA from fibrinogen; Exosite I binds fibrinogen to facilitate cleavage. srce.hrashpublications.orgportlandpress.com |
| Fibrinogen | Thrombin Substrate (Aα chain) | Source of Fibrinopeptide A. wikipedia.org |
| Fibrinogen Central E Domain | Binds to Thrombin Exosite I | Orients fibrinogen for efficient FPA cleavage. thieme-connect.com |
| Fibrin | Product of Fibrinogen Cleavage | Contains low-affinity (E domain) and high-affinity (γ' chain) non-substrate binding sites for thrombin. marquette.edunih.gov |
Receptor-Mediated Signaling Pathways Initiated by Fibrinopeptide A
Beyond the coagulation cascade, circulating Fibrinopeptide A can act as a signaling molecule, initiating cellular responses, particularly in the vasculature. Elevated levels of FPA, often found in patients with ischemic heart disease, are not just biomarkers of coagulation but are active participants in cardiovascular pathophysiology. karger.comnih.gov
Research has demonstrated that FPA directly influences the behavior of vascular smooth muscle cells (VSMCs), which are key to the pathology of atherosclerosis. nih.gov FPA has been shown to promote the proliferation and migration of VSMCs. nih.govresearchgate.net
This process is mediated through a specific signaling pathway involving cell surface receptors. Detailed findings indicate that FPA interacts with integrin αVβ3 . nih.gov This interaction activates a downstream signaling cascade through the Phosphoinositide 3-kinase (PI3K)/AKT pathway, ultimately leading to the observed increase in VSMC proliferation and migration. nih.gov The significance of this pathway was confirmed in studies where an inhibitor of integrin αVβ3 was able to suppress the migratory effects of FPA on VSMCs. nih.gov
Table 2: FPA-Induced Cellular Responses in Vascular Smooth Muscle Cells
| Cellular Response | Receptor | Signaling Pathway | Reference |
|---|---|---|---|
| Proliferation | Integrin αVβ3 | PI3K/AKT | nih.gov |
FPA also exhibits potent pro-inflammatory effects on vascular smooth muscle cells. karger.com Studies have shown that FPA stimulation directly induces the expression of several inflammatory genes in VSMCs, most notably C-Reactive Protein (CRP) , a well-known inflammatory marker associated with atherosclerosis. karger.comnih.govaging-us.com
The mechanism for this induction involves a complex intracellular signaling cascade. FPA stimulation leads to the generation of Reactive Oxygen Species (ROS) in VSMCs. karger.comnih.gov This increase in oxidative stress activates key downstream kinases, specifically Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) . karger.comnih.gov These activated kinases, in turn, promote the activity of the transcription factor Nuclear Factor-kappa B (NF-κB) , which then drives the expression of the CRP gene. karger.comnih.gov This pathway is often referred to as the ROS-ERK1/2/p38-NF-κB signal pathway . karger.comnih.gov
In addition to CRP, FPA has also been found to increase the expression of other pro-inflammatory cytokines in VSMCs, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) , further underscoring its role as an inflammatory mediator. karger.com
Table 3: FPA-Modulated Inflammatory Gene Expression in VSMCs
| Induced Gene | Signaling Pathway Components | Reference |
|---|---|---|
| C-Reactive Protein (CRP) | ROS, ERK1/2, p38, NF-κB | karger.comnih.gov |
| Interleukin-1β (IL-1β) | ROS, ERK1/2, p38, NF-κB | karger.com |
| Interleukin-6 (IL-6) | ROS, ERK1/2, p38, NF-κB | karger.com |
Interactions with Other Coagulation Cascade Components
Within the classical coagulation cascade, the most critical "interaction" of Fibrinopeptide A is its own release. The cleavage of FPA by thrombin is the initiating and rate-limiting step for fibrin polymerization. wikipedia.orgdroracle.ainih.gov This act exposes "knob A" binding sites on the fibrin monomer. nih.gov These newly exposed sites can then interact with complementary "hole a" sites on other fibrin monomers, initiating the spontaneous self-assembly of end-to-end protofibrils. nih.govnih.gov
This ordered, sequential release of FPA, which occurs more rapidly than the release of Fibrinopeptide B (FPB), is essential for the normal architecture of the fibrin clot. droracle.ainih.govthieme-connect.com The initial formation of protofibrils following FPA cleavage is a prerequisite for the subsequent phase of lateral aggregation, which is promoted by the later cleavage of FPB. droracle.aiahajournals.org Therefore, the release of FPA acts as the primary trigger that allows the entire process of fibrin clot formation to proceed. droracle.ainih.gov
Once cleaved and released, there is limited evidence to suggest that the free FPA peptide acts as a direct enzymatic cofactor or inhibitor for other components of the coagulation cascade in the way that other factors do. Its role is primarily that of a released product whose formation is a pivotal event in the structural formation of the clot and a sensitive marker of in vivo thrombin activity and fibrin generation. wikipedia.org
Table 4: Role of Fibrinopeptide A in the Coagulation Cascade
| Event | Significance in Coagulation Cascade |
|---|---|
| Cleavage from Fibrinogen by Thrombin | Initiates the conversion of soluble fibrinogen to insoluble fibrin monomers. wikipedia.orgdroracle.ai |
| Release of FPA | Exposes "knob A" polymerization sites on the fibrin monomer. nih.govnih.gov |
| Enables Protofibril Formation | The exposure of "knob A" sites allows for the initial end-to-end assembly of fibrin monomers into two-stranded protofibrils. droracle.ainih.govahajournals.org |
Fibrinopeptide a in Pathophysiological Processes: Mechanistic Insights
Role in Enhanced Thrombin Generation and Hypercoagulability
Fibrinopeptide A is considered a sensitive biomarker for thrombin activity and the generation of fibrin (B1330869). wikipedia.orgresearchgate.net Elevated levels of FPA in the blood are indicative of an activated coagulation system and are often observed in patients with thrombotic diseases, pulmonary embolism, and acute ischemic cardiovascular disease. karger.comnih.gov A state of hypercoagulability, which is a tendency to develop thrombosis, can be provoked by various factors including inflammation, sepsis, and surgery. researchgate.netresearchgate.net In such states, there is an in vivo activation of clotting, and FPA serves as an early marker of this thrombin generation. researchgate.netresearchgate.net
The process of thrombin generation is a feedback-driven cascade. Small amounts of thrombin initiate the cleavage of fibrinogen, releasing FPA. ahajournals.org This initial thrombin activity is amplified, leading to further thrombin generation and, consequently, increased FPA release. ahajournals.org Studies have shown that in clinical blood samples with elevated FPA levels, there is evidence of ongoing thrombin activity. nih.gov This suggests that FPA is not merely a byproduct but a component of a prothrombotic state, reflecting enhanced thrombin generation that contributes to hypercoagulability. researchgate.netnih.gov
Mechanistic Contribution to Thrombotic Processes (e.g., Fibrinogenesis)
The primary mechanistic role of Fibrinopeptide A in thrombotic processes lies in its initiation of fibrinogenesis, the formation of a fibrin clot. wikipedia.orgdroracle.ai The cleavage of FPA from the N-terminal of fibrinogen's Aα chains by thrombin is the initial and more rapid step compared to the cleavage of fibrinopeptide B (FPB). wikipedia.orgdroracle.ai This sequential release is crucial for normal fibrin assembly. nih.gov
The removal of FPA exposes "knobs" on the central E domain of the fibrinogen molecule. droracle.ai These newly exposed sites can then bind to corresponding "holes" in the D domains of adjacent fibrin monomers. droracle.ai This interaction facilitates the polymerization of fibrin monomers into protofibrils, which are the initial strands of the fibrin mesh. droracle.ainews-medical.net These protofibrils then aggregate laterally to form thicker fibrin fibers, creating a three-dimensional network that forms the backbone of a thrombus, trapping platelets and red blood cells to form a stable clot. wikipedia.orgdroracle.ainews-medical.net Therefore, the release of FPA is the critical trigger for the entire process of fibrin clot formation. droracle.ainews-medical.net
Pro-inflammatory Effects and their Underlying Molecular Pathways
Beyond its role in coagulation, Fibrinopeptide A has been shown to exert pro-inflammatory effects, contributing to the intricate link between thrombosis and inflammation.
Leukocyte Chemoattraction and Immune Cell Activation
FPA has been identified as a chemotactic agent, meaning it can attract leukocytes (white blood cells) to sites of injury or inflammation. ashpublications.org This chemoattractant property suggests a direct role for FPA in the inflammatory response. ashpublications.org Fibrinogen and its degradation products, including FPA, can interact with integrin receptors on immune cells like monocytes, macrophages, and neutrophils, triggering pro-inflammatory responses. ashpublications.org Studies have shown that FPA can activate leukocytes, further implicating it in the inflammatory cascade that often accompanies thrombotic events. ashpublications.org While Fibrinopeptide B is also a potent chemoattractant, the release of FPA precedes it, suggesting an early role in initiating the inflammatory cell recruitment. nih.govresearchgate.net
Interplay with Cytokine Networks (e.g., IL-1β, IL-6)
Research has demonstrated that FPA can directly stimulate the expression of pro-inflammatory cytokines in vascular smooth muscle cells (VSMCs). karger.com Specifically, FPA has been shown to increase the expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), two key cytokines involved in inflammatory processes. karger.comnih.gov This effect is mediated through the ROS-ERK1/2/p38-NF-κB signaling pathway. karger.comnih.gov FPA induces the generation of reactive oxygen species (ROS), which in turn activates the ERK1/2 and p38 signaling pathways. karger.comnih.gov This cascade ultimately leads to the activation of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression, including that of IL-1β and IL-6. karger.comnih.gov
The interplay is complex, as pro-inflammatory cytokines like IL-1β and IL-6 can, in turn, promote a prothrombotic state by influencing the expression of factors like tissue factor. nih.govresearchgate.net IL-6, for instance, is a potent inducer of acute-phase proteins from the liver, including fibrinogen itself. therinibio.comresearchgate.net This creates a positive feedback loop where FPA release contributes to inflammation, and the resulting inflammatory cytokines can enhance the potential for further coagulation.
Table 1: Effects of Fibrinopeptide A on Inflammatory Markers
| Cell Type | Inflammatory Marker | Effect of FPA | Underlying Pathway | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | C-Reactive Protein (CRP) | Increased Expression | ROS-ERK1/2/p38-NF-κB | karger.comnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Interleukin-1β (IL-1β) | Increased Expression | ROS-ERK1/2/p38-NF-κB | karger.comnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Interleukin-6 (IL-6) | Increased Expression | ROS-ERK1/2/p38-NF-κB | karger.comnih.gov |
| Leukocytes | Chemotaxis/Activation | Stimulation | Not fully elucidated | ashpublications.org |
Dysfibrinogenemia and Altered Fibrinopeptide A Cleavage
Dysfibrinogenemia is a qualitative disorder of fibrinogen, where the fibrinogen molecule is structurally abnormal, leading to impaired function. allenpress.comwikipedia.org This can result in either bleeding or thrombotic tendencies. allenpress.commhmedical.com A significant number of these disorders are caused by mutations in the genes encoding the fibrinogen chains. mp.pl
Impact of Inherited Fibrinogen Gene Mutations on Fibrinopeptide A Release
Mutations in the fibrinogen genes, particularly the FGA gene which codes for the Aα chain, can directly affect the cleavage of Fibrinopeptide A. mp.plresearchgate.net The most common structural defects in dysfibrinogenemia involve the fibrinopeptides and their cleavage sites. nih.gov
A frequent mutation site is at residue Arg16 of the Aα chain, which is the cleavage site for thrombin to release FPA. nih.govresearchgate.net A mutation at this site, for example, the Aα R16C mutation found in fibrinogen Hershey III, prevents or impairs thrombin-mediated FPA cleavage. ashpublications.org This leads to a dysfunctional fibrinogen molecule. ashpublications.org In individuals heterozygous for such mutations, the presence of both normal and mutant fibrinogen can lead to the incorporation of uncleaved FPA into the fibrin clot. ashpublications.org This results in abnormal clot architecture, with shorter fibrin fibrils and altered viscoelastic properties. ashpublications.org
Similarly, other missense mutations in exon 2 of the FGA gene can lead to defective FPA release, which in turn impairs fibrin monomer polymerization and can manifest as a bleeding diathesis. allenpress.comnih.gov Therefore, inherited mutations affecting the FPA cleavage site directly disrupt the initial and critical step of fibrinogenesis, leading to the clinical manifestations of dysfibrinogenemia.
Table 2: Examples of Fibrinogen Gene Mutations Affecting Fibrinopeptide A Release
| Mutation | Gene | Consequence | Clinical Manifestation | Reference |
| Aα R16C (Fibrinogen Hershey III) | FGA | Defective FPA cleavage | Mild bleeding | ashpublications.org |
| Mutations at Aα Arg16 | FGA | Impaired FPA release | Bleeding tendency | allenpress.comresearchgate.net |
| Mutations in FGA exon 2 | FGA | Defective FPA release | Bleeding or thrombosis | researchgate.netnih.gov |
Compound Names Mentioned
Fibrinopeptide A
Thrombin
Fibrinogen
Fibrin
Fibrinopeptide B
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
C-Reactive Protein (CRP)
Tissue Factor
Consequences for Fibrin Polymerization and Function
The enzymatic cleavage of Fibrinopeptide A (FpA) from the N-termini of the Aα chains of fibrinogen by thrombin is the initiating and rate-limiting step in the conversion of soluble fibrinogen into an insoluble fibrin clot. ahajournals.orgashpublications.org This event triggers a cascade of molecular interactions that are fundamental to the structure and function of the resulting fibrin network. The consequences of FpA release are profound, directly influencing the kinetics of fibrin polymerization, the architecture of the clot, and its mechanical properties.
The primary consequence of FpA cleavage is the exposure of a new N-terminal sequence, Gly-Pro-Arg (GPR), which is often referred to as the 'A' knob. nih.gov This newly exposed 'A' knob has a specific affinity for a pre-existing binding pocket, known as the 'a' hole, located in the D-domain of another fibrin monomer. nih.govnih.gov The interaction between the 'A' knob and the 'a' hole (A:a interaction) is the driving force behind the initial self-assembly of fibrin monomers. nih.gov This process leads to the formation of half-staggered, double-stranded protofibrils, which are the fundamental building blocks of the fibrin clot. ashpublications.orgnih.gov
The rate of FpA release is significantly more rapid than that of Fibrinopeptide B (FpB). ashpublications.org This sequential and ordered release is crucial for the normal architecture of the fibrin network. nih.govashpublications.org The initial, rapid cleavage of FpA allows for the formation of protofibrils through end-to-end A:a interactions. The subsequent, slower release of FpB exposes 'B' knobs, which interact with 'b' holes, promoting the lateral aggregation of these protofibrils into thicker fibrin fibers. ahajournals.org This hierarchical assembly ensures the formation of a stable and functional clot.
Alterations in the cleavage of FpA have significant repercussions for the structure and mechanical stability of the fibrin clot. Studies on dysfunctional fibrinogens, where FpA cleavage is impaired, provide valuable insights into its critical role. For instance, in a heterozygous Aα R16C mutation (Fibrinogen Hershey III), where the cleavage of FpA by thrombin is prevented in the mutant chains, the resulting fibrin clots exhibit significant structural abnormalities. ashpublications.orgresearchgate.net These clots are characterized by thicker, shorter fibrin fibrils, suggesting that the incorporation of fibrinogen with uncleaved FpA disrupts normal fiber propagation and leads to premature termination of fibril growth. ashpublications.orgresearchgate.net
The altered clot architecture directly impacts its mechanical and physiological functions. Clots formed with impaired FpA cleavage demonstrate altered viscoelastic properties and permeability. Research has shown that such clots can have significantly different stiffness (G'), a measure of the elastic modulus, and permeability (Ks), which reflects the ease with which fluid can pass through the clot. ashpublications.orgresearchgate.net
To illustrate the functional consequences of impaired Fibrinopeptide A cleavage, the following table summarizes the findings from a study on Fibrinogen Hershey III, a variant with defective FpA release, compared to normal fibrinogen.
| Property | Normal Fibrinogen | Fibrinogen Hershey III (Aα R16C) | Consequence of Impaired FpA Cleavage |
| Fibrin Fiber Diameter | 151 nm | 182 nm | Increased fiber thickness |
| Clot Architecture | Normal, elongated fibrils | Abnormal, with many short fibrils | Premature fibril termination |
| Clot Stiffness (G') | Higher | Lower | Decreased mechanical stability |
| Permeability (Ks) | Lower | Higher | Increased porosity of the clot |
This table presents data derived from studies on a mutant fibrinogen (Fibrinogen Hershey III) with impaired Fibrinopeptide A cleavage, highlighting the structural and functional consequences. ashpublications.orgresearchgate.net
Advanced Research Methodologies for Fibrinopeptide a Analysis
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure of Fibrinopeptide A and its interactions with other molecules, most notably thrombin.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and for studying their dynamic interactions. High-resolution NMR studies have been instrumental in elucidating the conformation of FPA and the specific residues involved in its binding to thrombin.
One- and two-dimensional NMR techniques have been used to study human fibrinogen-like peptides. nih.gov Research has shown that upon binding to thrombin, Fibrinopeptide A undergoes a conformational change. Specifically, NMR reveals significant line broadening of proton resonances within the amino acid sequence Asp(7)-Arg(16), indicating this region is a primary site of interaction with thrombin. nih.gov In contrast, resonances from residues Ala(1)-Glu(5) are less affected, suggesting they are not as critical for the binding event. nih.gov
Furthermore, transferred Nuclear Overhauser Effect (TRNOE) experiments have identified a distinct chain reversal within the Asp(7)-Arg(16) segment in the thrombin-bound state. This conformational shift brings the Phenylalanine at position 8 (Phe(8)) into close proximity with the Arg(16)-Gly(17) peptide bond, which is the site of thrombin cleavage. nih.gov These findings underscore that residues Asp(7) through Arg(16) form an essential structural element for the specific interaction between thrombin and fibrinogen. nih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the identification and quantification of Fibrinopeptide A and its post-translationally modified forms in complex biological matrices like plasma. This technique offers high sensitivity and specificity, making it ideal for biomarker discovery and validation. nih.gov
LC-MS/MS assays have been developed and validated for the precise measurement of FPA in human plasma. nih.gov These methods can achieve a low limit of quantification (LLOQ), for instance, down to 0.16 nM, with high precision (inter- and intra-day coefficient of variation <15%). nih.gov Such assays are critical for establishing the biological variability of FPA, which has been observed to range from 1-30 nM in plasma, and for its potential use as a direct biomarker of in vivo thrombin activity. nih.gov
Beyond quantification, MS is crucial for identifying modified versions of FPA. Various oxidative modifications in the parent fibrinogen molecule, which can subsequently affect the released FPA, have been detected using mass spectrometry. researchgate.net This capability allows researchers to investigate how different physiological or pathological conditions might lead to alterations in the FPA molecule, providing deeper insights into disease mechanisms.
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Fibrinopeptide A, enabling its isolation from complex biological samples and the assessment of its purity, as well as the study of its molecular interactions.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the direct analysis and purification of Fibrinopeptide A from plasma. Reversed-phase HPLC methods, in particular, have proven effective in resolving different forms of the peptide. nih.govnih.gov
A key application of HPLC is the separation and quantification of the main forms of FPA released from fibrinogen: the intact peptide (A), a phosphorylated version (AP) at the serine in position 3, and an N-terminally degraded form (AY). nih.gov This separation allows for detailed investigation into the heterogeneity of the N-terminus of the fibrinogen A alpha-chain. The relative proportions of these FPA forms can vary significantly between different populations and in various clinical states, as detailed in the table below. nih.gov
| Group | Mean % AP (Phosphorylated) | Mean % AY (N-terminally degraded) |
|---|---|---|
| Normal Laboratory Controls | 21.7% | 14.2% |
| Older Normal Individuals | 27.0% | 15.5% |
| Cord Plasma | 41.6% | 12.4% |
| Patients with Liver Failure | 11.6% | 21.1% |
This data highlights how HPLC can be used to monitor changes in fibrinogen processing, reflecting different physiological or pathological conditions such as aging, liver disease, or an acute-phase reaction following surgery or stroke. nih.gov
Affinity chromatography is a specialized technique that utilizes specific, reversible biological interactions to separate and analyze molecules. unl.edu While often applied to larger proteins like fibrinogen, the principles are central to understanding the interactions of Fibrinopeptide A. nih.govscilit.com
This method involves immobilizing a binding partner (ligand) onto a solid support. For interactions relevant to FPA, a molecule that mimics the binding site for FPA or its parent molecule, fibrinogen, can be used. For instance, novel affinity columns have been developed using a peptide that mimics fibrin's "knob 'A'" sequence. nih.gov This knob 'A' sequence is exposed after thrombin cleaves FPA from fibrinogen, and it is crucial for fibrin (B1330869) polymerization. By studying how fibrinogen binds to these columns, researchers can indirectly analyze the role and accessibility of the region from which FPA is cleaved. nih.govmdpi.com High-performance affinity chromatography (HPAC) can be used to determine key kinetic parameters, such as dissociation rate constants, for the interaction between a peptide like FPA and its binding partners. unl.edu
Immunoassays for Research Quantification
Immunoassays are widely used for the quantification of Fibrinopeptide A in research settings due to their high sensitivity and throughput. These assays rely on the specific binding of antibodies to the target antigen, in this case, FPA.
Radioimmunoassay (RIA) was one of the first highly sensitive methods developed for measuring FPA concentrations in plasma. nih.goviaea.org The technique is a competitive assay where radiolabeled FPA competes with the FPA in the sample for a limited number of antibody binding sites. Since fibrinogen can cross-react with antibodies raised against FPA, sample preparation is critical. This typically involves removing fibrinogen from the plasma, often by ethanol (B145695) precipitation, before extracting the peptide for analysis. nih.gov
Using RIA, the normal plasma FPA level in healthy males was determined to be very low, with a mean of 0.5 ng/ml (and generally below 2 ng/ml). nih.gov In contrast, significantly elevated levels have been measured in patients with conditions involving increased thrombin activity. nih.govnih.gov The disappearance half-life of FPA in plasma has also been determined using these methods to be approximately 3 to 5 minutes. nih.gov
| Subject Group | FPA Concentration Range (ng/ml) | Mean FPA Concentration (ng/ml) |
|---|---|---|
| Normal Men (n=30) | <2.0 | 0.5 |
| Patients with Reduced Fibrinogen/Platelets (n=12) | 4 - 289 | N/A |
| Patients with Venous Thrombosis/Pulmonary Embolism (n=6 of 13) | 5 - 23 | N/A |
These immunoassay techniques provide a direct index of thrombin action on fibrinogen in vivo, making them valuable research tools for investigating thrombotic disorders. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation for Research Samples
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized nonisotopic method for the quantification of FPA in various biological samples. This technique offers a valuable tool for diagnosing hypercoagulable states and monitoring antithrombotic therapies.
Assay Principle and Development: The most common format for FPA ELISA is a competitive immunoassay. In this setup, a known amount of labeled FPA competes with the FPA present in the research sample for binding to a limited number of anti-FPA antibodies coated on a microplate. The amount of bound labeled FPA is inversely proportional to the concentration of FPA in the sample. Sandwich ELISA formats are also available, where an antibody is pre-coated onto a 96-well plate, and the sample, standards, and a biotin-conjugated antibody are added, followed by an HRP-conjugated reagent and substrate for colorimetric detection.
Validation and Performance Characteristics: Validation of an FPA ELISA is crucial to ensure its accuracy and reliability for research purposes. Key performance characteristics that are assessed include:
Sensitivity: The lowest concentration of FPA that can be reliably detected. Commercially available kits report sensitivities in the range of 0.039 ng/mL to 0.94 ng/mL.
Assay Range: The range of FPA concentrations over which the assay is accurate. Typical assay ranges for commercial kits are between 0.156 ng/mL and 100 ng/mL.
Precision: The reproducibility of the assay, assessed by intra-assay (within a single plate) and inter-assay (between different plates) coefficients of variation (CV%). Generally, a CV% of less than 8-10% is considered acceptable.
Specificity: The ability of the assay to measure only FPA without cross-reacting with other molecules, particularly fibrinogen. Since fibrinogen can cross-react with anti-FPA antibodies, it is often necessary to separate fibrinogen from the plasma sample before analysis.
Recovery and Linearity: These parameters assess the accuracy of the assay by spiking samples with known concentrations of FPA and by diluting samples to ensure that the measured concentration is proportional to the dilution factor.
Interactive Data Table: Comparison of FPA ELISA Kit Performance
| Feature | Kit A | Kit B | Kit C |
| Assay Type | Sandwich | Sandwich | Competitive |
| Sensitivity | 0.039 ng/mL | 0.94 ng/mL | Not specified |
| Assay Range | 0.156 - 10 ng/mL | 1.56 - 100 ng/mL | 9.7 - 10,000 ng/ml |
| Sample Type | Serum, plasma, tissue homogenates | Serum, plasma, cell supernatant | Not specified |
| Intra-assay CV% | <8% | Not specified | Not specified |
| Inter-assay CV% | <10% | Not specified | Not specified |
Radioimmunoassay (RIA) for High-Sensitivity Detection in Research
Radioimmunoassay (RIA) is a highly sensitive technique that was first developed for the determination of plasma FPA concentration in 1971. It remains a valuable tool for research applications requiring high sensitivity.
Methodology: RIA is a competitive binding assay where a radiolabeled FPA (tracer) competes with the unlabeled FPA in the sample for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of FPA in the sample. A key modification to the original technique involves a gel adsorption procedure for extracting FPA from defibrinated plasma samples and a double antibody method for separating free and antibody-bound tracer.
High-Sensitivity Detection: The sensitivity of RIA is a significant advantage, allowing for the detection of very low concentrations of FPA. This is particularly important for studying subtle changes in coagulation activation. The specificity of the assay is high, though cross-reactivity with fibrinogen necessitates its removal from plasma samples prior to measurement.
Comparison with ELISA: While both ELISA and RIA are effective for FPA quantification, they have distinct advantages and disadvantages. ELISA is a nonisotopic method, which is often preferred for safety and logistical reasons. RIA, however, can offer higher sensitivity. Studies have shown that a well-validated ELISA can be comparable to a commercially available RIA kit in both clinical and normal samples.
Biophysical Approaches for Studying Molecular Interactions
Biophysical techniques provide valuable insights into the molecular interactions of FPA, particularly its release from fibrinogen and its role in fibrin network formation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics and interactions of biomolecules. In the context of FPA, SPR has been used to investigate the surface-dependent mechanism of FPA release from fibrinogen.
Research Findings: Studies using SPR have shown that the accessibility of FPA for cleavage by thrombin is significantly influenced by the properties of the surface to which fibrinogen is adsorbed. For instance, more FPA was available on fibrinogen adsorbed to a hydrophobic surface compared to a negatively charged surface. This finding suggests that negatively charged surfaces may impair FPA accessibility, leading to reduced FPA release and subsequent fibrin formation. This has implications for the development of more biocompatible materials for blood-contacting medical devices.
SPR has also been utilized to study the interaction between surface-bound fibrin and fibrinogen in solution. This interaction is crucial for the growth of the fibrin network.
Electron Microscopy for Fibrin Network Visualization
Electron microscopy, particularly scanning electron microscopy (SEM), is an indispensable tool for visualizing the ultrastructure of fibrin networks. The formation of these networks is a direct consequence of the cleavage of FPA and fibrinopeptide B from fibrinogen.
Detailed Research Findings: SEM studies have revealed detailed information about the morphology of fibrin clots under various conditions. A typical fibrin network consists of major, thick fibers and minor, thin fibers. However, the architecture of this network can be significantly altered in various disease states and in response to different stimuli.
Impact of Thrombin Concentration: The concentration of thrombin used to initiate clot formation influences the structure of the fibrin network. High thrombin concentrations tend to produce finer, more densely packed fibrin networks.
Inflammation and Disease: In inflammatory conditions, the morphology of the fibrin network can be altered, often presenting with a denser and less permeable structure. For example, in patients with rheumatoid arthritis, the fibrin network consists of thicker fibers, which may contribute to a prothrombotic state.
Early Stages of Polymerization: Transmission electron microscopy (TEM) has been used to visualize the very early stages of fibrin polymerization, identifying structures such as monomers, dimers, trimers, tetramers, and protofibrils. These studies have shown that at the beginning of polymerization, monomers are the major structures present, while at later stages, fibers become predominant.
Interactive Data Table: Fibrin Network Structures Visualized by Electron Microscopy
| Condition | Observed Fibrin Network Characteristics | Reference |
| Healthy Control | Network of major, thick fibers with sparsely distributed minor, thin fibers. | |
| Burn Injury | More prominent minor, thin fibers in a netted appearance with areas of matted fibrin. | |
| Rheumatoid Arthritis | Less permeable networks of thicker fibrin fibers. | |
| High Thrombin Concentration | Fine mesh and small pores. | |
| Low Thrombin Concentration | Thick fibers and large pores. |
Computational Modeling and Simulation Approaches
Computational methods, particularly molecular dynamics simulations, have become increasingly important for understanding the intricate molecular interactions involved in coagulation.
Molecular Dynamics Simulations of Fibrinopeptide A-Thrombin Interactions
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic interactions between FPA and thrombin at an atomic level. These simulations can reveal details about the binding process and the conformational changes that occur.
Detailed Research Findings: MD simulations have been employed to study the binding of FPA to the active site of thrombin. These studies have provided insights into the specific residues involved in the interaction and the conformational changes that facilitate the cleavage of FPA from fibrinogen.
Conformation of Bound FPA: Molecular modeling analyses have suggested that the thrombin-bound conformation of FPA exhibits a strand-turn-strand motif, with a beta-turn centered at residues Glu-11 and Gly-12. This specific conformation is believed to be important for thrombin's specificity.
Role of Post-Translational Modifications: MD simulations have also been used to investigate how post-translational modifications of fibrinogen, such as citrullination and oxidation, can alter the behavior of the fibrinogen coiled-coil domain. These modifications can affect the cleavage of fibrinopeptides by thrombin and subsequently impact fibrin polymerization.
Inhibitor Design: The insights gained from MD simulations of FPA-thrombin interactions have been instrumental in the design of peptide mimetic substrates and inhibitors that mimic the bound conformation of FPA.
Homology Modeling of Fibrinogen Variants
The process relies on identifying a known protein structure that is likely to resemble the variant being studied and then creating a sequence alignment to map the residues of the target sequence onto the template. wikipedia.org For fibrinogen, the crystal structure, often referenced by its Protein Data Bank (PDB) ID such as 3GHG, serves as a common template for modeling its variants. researchgate.netresearchgate.net Computational tools and servers are then employed to generate a structural model of the mutant fibrinogen. This model can reveal subtle conformational changes that may not be apparent from the sequence alone.
Molecular modeling is a valuable tool for understanding the potential functional impact of specific missense mutations in fibrinogen. nih.govescholarship.org By simulating the structure, researchers can predict how a mutation might alter the protein's stability, its interaction with other molecules like thrombin, or the dynamics of fibrin polymerization. nih.govresearchgate.net For instance, modeling can predict changes in hydrogen bonds, which are crucial for maintaining the protein's intricate three-dimensional shape. mdpi.comnih.gov
However, it is important to note that while homology modeling can offer powerful predictions, these are computational estimations. Therefore, the findings from molecular modeling should ideally be corroborated with functional studies to confirm the real-world biological effects of the mutations. nih.govescholarship.org The complexity of fibrinogen disorders, characterized by variable expressivity, makes a combined computational and experimental approach particularly crucial. nih.govescholarship.org
Detailed Research Findings
Several studies have successfully employed homology modeling to investigate the structural and functional consequences of novel fibrinogen variants. These computational analyses provide a structural basis for experimentally observed abnormalities in fibrinogen function, such as impaired fibrinopeptide release or altered fibrin polymerization.
Further research has demonstrated the utility of homology modeling in elucidating the molecular mechanisms underlying congenital fibrinogen disorders. For example, the modeling of the heterozygous BβW403L mutation (fibrinogen Swiss) indicated that the mutation caused changes in hydrogen bonds and affected the amino acids in the vicinity of the substitution. mdpi.com Similarly, the substitution of aspartate-342 with glutamic acid was predicted to cause the rupture of two hydrogen bonds and the formation of a new one. nih.gov
The table below summarizes findings from various studies that have utilized homology modeling to analyze fibrinogen variants.
| Fibrinogen Variant | Gene | Modeling Tool/Server | PDB Template | Predicted Structural Impact | Reference |
| BβA68S | FGB | Not Specified | 3GHG | Negligible alterations in protein structure | nih.gov |
| FGG p.Ala289Asp | FGG | Not Specified | Not Specified | Substantial conformational change, leading to a more rigid molecule | escholarship.orgresearchgate.net |
| BβW403L | FGB | Not Specified | Not Specified | Changes in hydrogen bonds and surrounding amino acids | mdpi.com |
| FGG p.Asp342Glu | FGG | Swiss-PdbViewer v4.1 | 3GHG | Rupture of two H-bonds and generation of one new bond | nih.gov |
These examples underscore the power of homology modeling as a research methodology in the field of hemostasis. By providing a structural framework, it helps to explain the functional defects observed in patients with congenital fibrinogen disorders and enhances our understanding of the intricate process of fibrin formation, which is initiated by the cleavage of Fibrinopeptide A.
Emerging Research Directions and Unanswered Questions
Elucidation of Novel Receptors and Signaling Pathways for Fibrinopeptide A
A primary unanswered question is how Fibrinopeptide A exerts its effects on cells. While the signaling pathways for the parent molecule, fibrinogen, and its larger degradation products are increasingly understood, the specific receptors and downstream cascades for FPA remain largely uncharacterized.
Recent research has demonstrated that FPA can induce a pro-inflammatory response in vascular smooth muscle cells (VSMCs), stimulating the expression of C-Reactive Protein (CRP), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). britannica.com This effect was shown to be mediated through a specific signaling pathway involving Reactive Oxygen Species (ROS), ERK1/2, p38 MAPK, and the transcription factor NF-κB. britannica.com The existence of such a defined intracellular response strongly implies the presence of a yet-to-be-identified cell surface receptor for FPA on VSMCs.
While research has identified receptors for other fibrinogen-related fragments, such as the Mac-1 (CD11b/CD18) integrin receptor on microglia which binds fibrin (B1330869), a specific receptor for FPA has not been found. droracle.aiscispace.com Similarly, Fibrinopeptide B (FPB) has been shown to be a potent chemoattractant for certain immune cells, acting through a distinct, unidentified receptor. droracle.ai The elucidation of a dedicated FPA receptor is a critical next step. Identifying this receptor and fully mapping its associated signaling pathways in different cell types will be crucial to understanding FPA's role in cardiovascular disease, inflammation, and beyond.
Key Research Questions:
What is the specific cell surface receptor that binds Fibrinopeptide A?
Does this receptor's expression vary across different cell types and tissues?
Are there multiple receptor subtypes for FPA, potentially mediating different downstream effects?
How does FPA-receptor binding translate into the activation of the ROS-ERK1/2/p38-NF-κB pathway?
Comprehensive Analysis of Post-Translational Modificomes and their Functional Impact
Fibrinogen is subject to a vast array of post-translational modifications (PTMs), including phosphorylation, glycosylation, oxidation, and nitration, which can significantly alter its function. nih.govresearchgate.net These modifications can affect the rate of fibrinopeptide release and the structural properties of the resulting fibrin clot. wikipedia.orgresearchgate.net Emerging research is now beginning to focus on the PTMs of FPA itself and their functional consequences.
One of the most studied PTMs of FPA is phosphorylation. A phosphorylated form of FPA (AP) can be resolved from the intact (A) and N-terminally degraded (AY) forms. nih.gov The relative proportions of these forms can change with age and in various disease states, such as liver failure and during the acute phase response after surgery or stroke. nih.gov For instance, cord plasma has very high levels of phosphorylated FPA, while patients with liver failure exhibit low levels. nih.gov This suggests that the phosphorylation status of FPA is dynamically regulated and may have distinct biological implications. Phosphorylated FPA has been identified as a clinical biomarker, and its specific role is an active area of investigation. nih.gov
Oxidative stress, often associated with inflammatory conditions, can lead to numerous oxidative PTMs on fibrinogen, which can impair its function. researchgate.net Understanding how these modifications to the parent fibrinogen molecule affect the structure and potential bioactivity of the cleaved FPA is a key research direction. A comprehensive analysis of the FPA "modificome"—the complete set of its PTMs—is needed to fully grasp its functional diversity.
| Modification Type | Parent Molecule | Effect on Fibrinogen/Fibrin | Implication for FPA |
| Phosphorylation | Fibrinogen Aα-chain | Alters FPA release dynamics | Changes in circulating FPA-P levels are biomarkers for various conditions. nih.gov |
| Oxidation | Fibrinogen | Impairs protein function, alters clot structure. researchgate.net | May alter the structure and bioactivity of cleaved FPA. |
| Glycosylation/Glycation | Fibrinogen | Alters clot density and lysis susceptibility. researchgate.net | Potential to influence FPA's interaction with putative receptors. |
| Nitration | Fibrinogen | Promotes more compact and resistant fibrin networks. researchgate.net | Unknown impact on FPA's biological activity. |
Development of Advanced In Vitro and Ex Vivo Models for Studying Fibrinopeptide A Dynamics
Studying the dynamics of FPA release and its localized effects requires sophisticated models that can better mimic physiological conditions than traditional solution-based assays. Research has already moved towards more relevant in vitro systems. For example, studies on fibrinogen adsorbed to surfaces have shown that the release kinetics of FPA and FPB are significantly different compared to their release in solution, a finding with important implications for thrombosis on medical devices or injured blood vessels. Other models have utilized whole blood to examine the interplay between FPA cleavage and platelet activation under different conditions.
The future of this research lies in the development and application of advanced microphysiological systems, such as "organ-on-a-chip" technology. A "vessel-on-a-chip" model, for instance, could incorporate cultured endothelial cells and VSMCs under physiological flow conditions. Such a system would allow researchers to:
Study the real-time release of FPA at a simulated site of vascular injury.
Observe the immediate effects of locally generated FPA on adjacent vascular and immune cells.
Investigate the diffusion gradients of FPA and how they might direct cellular responses.
Test potential therapeutic agents that target FPA release or its downstream effects in a controlled, human-relevant environment.
These advanced models bridge the gap between simplistic in vitro assays and complex in vivo studies, offering a powerful platform for dissecting the precise dynamics of FPA in health and disease.
Comparative Studies of Fibrinopeptide A across Different Species and its Evolutionary Significance
Comparative biology provides crucial insights into the functional constraints and evolutionary pressures on a molecule. Studies have shown that the amino acid sequences of fibrinopeptides are highly variable and species-specific. nih.govnih.gov This rapid evolution makes fibrinopeptides valuable tools for reconstructing the phylogeny of closely related species, particularly within mammals. britannica.comdroracle.ai
Early research characterized the amino acid composition of fibrinopeptides from humans, pigs, rabbits, and cattle, noting remarkable differences but also common features, such as a high content of dicarboxylic amino acids and the presence of C-terminal arginine. nih.gov
| Species | Notable FPA/Fibrinogen Feature | Reference |
| Human | Contains FPA, phosphorylated FPA (AP), and degraded FPA (AY). nih.gov | nih.gov |
| Bovine | Fibrinopeptides A and B well-characterized; sequence used as a reference. nih.gov | nih.gov |
| Pig | One of the isolated peptides contains histidine, which is not common in others. nih.gov | nih.gov |
| Various Mammals | High rate of sequence evolution used for phylogenetic studies. britannica.comdroracle.ai | britannica.comdroracle.ai |
The evolutionary significance of this rapid change is an area ripe for exploration. The core function of FPA release is to unmask the polymerization sites on fibrinogen, a process fundamental to hemostasis in all vertebrates. The high variability in the FPA sequence itself suggests that beyond this primary role, the peptide may have evolved species-specific secondary functions, perhaps related to modulating inflammation or other host defense mechanisms tailored to the specific physiological challenges of each species. Unanswered questions include which domains of the FPA molecule are most conserved and which are most variable, and how this relates to its potential receptor-binding and signaling functions.
Conceptual Frameworks for Fibrinopeptide A's Role in Integrated Physiological Systems beyond Hemostasis
The most significant emerging research direction is the conceptual reframing of FPA from a simple coagulation byproduct to a bioactive signaling molecule integrated into wider physiological and pathological networks. This new framework places FPA at the intersection of coagulation, inflammation, cancer biology, and neurology.
Inflammation and Immunity: FPA, generated during any process involving fibrin deposition (injury, infection), may act as a danger signal. Its demonstrated pro-inflammatory effects on vascular cells suggest it could contribute to the inflammatory environment in conditions like atherosclerosis. britannica.com While the related peptide FPB is a known chemoattractant, FPA's distinct role in modulating the immune response is just beginning to be explored. droracle.ai
Cancer Biology: Elevated FPA levels are consistently observed in patients with various cancers and are associated with disease progression and a poor prognosis. nih.govnih.gov This suggests FPA is not just a marker of cancer-associated thrombosis but may actively contribute to the tumor microenvironment. Furthermore, N-terminal cleaved derivatives of FPA have been identified as specific cancer biomarkers. Research is needed to determine if FPA influences tumor cell proliferation, angiogenesis, or metastasis.
Neurological Disease: In many neurological diseases, such as multiple sclerosis, Alzheimer's disease, and traumatic brain injury, the blood-brain barrier is compromised, leading to the leakage of blood proteins like fibrinogen into the brain parenchyma. droracle.ai The subsequent conversion of fibrinogen to fibrin locally generates FPA, which could contribute to the sustained neuroinflammation and neuronal damage that characterize these conditions. droracle.ai Elevated FPA has also been specifically noted in patients with Lesch-Nyhan syndrome. nih.gov
This integrated view positions FPA as a key mediator linking vascular damage and coagulation to downstream inflammatory and cellular stress responses in a variety of tissues and disease contexts. Future research will focus on validating these conceptual frameworks and exploring the therapeutic potential of targeting FPA's novel biological activities.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying fibrinopeptide A (FPA) in human plasma, given its short half-life (3–5 minutes)?
- Methodological Answer : To measure FPA accurately, blood samples must be collected in anticoagulants (e.g., EDTA) with protease inhibitors (e.g., aprotinin) to prevent degradation. Immediate centrifugation (4°C, 3,000×g for 15 minutes) is required to separate plasma. Analytical techniques include:
- Radioimmunoassay (RIA) with anti-FPA antibodies for high sensitivity (detection limit: 0.1–0.5 ng/mL).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for specificity, particularly in distinguishing FPA from structurally similar peptides .
- Table 1 : Key properties of FPA influencing measurement protocols.
| Property | Value | Impact on Experimental Design |
|---|---|---|
| Half-life | 3–5 minutes | Requires rapid sample processing |
| Plasma concentration | 1–4 ng/mL (basal) | Demands high-sensitivity assays |
| Degradation susceptibility | Protease-mediated hydrolysis | Mandates protease inhibitors in collection buffers |
Q. How does fibrinopeptide A (FPA) serve as a biomarker in thrombotic disorders?
- Methodological Answer : FPA levels correlate with fibrinogen-to-fibrin conversion, making it a marker of thrombin activity. In acute thrombosis (e.g., deep vein thrombosis), FPA levels rise within minutes. Researchers should:
- Collect samples within 1–2 hours of symptom onset to capture peak FPA levels.
- Use longitudinal sampling to differentiate acute vs. chronic thrombosis.
- Validate findings against clinical imaging (e.g., Doppler ultrasound) to confirm thrombus formation .
Advanced Research Questions
Q. How can conflicting data on FPA’s diagnostic specificity in disseminated intravascular coagulation (DIC) be resolved?
- Methodological Answer : Discrepancies arise from variations in:
- Sampling timing : FPA levels spike early in DIC but normalize as fibrinogen depletes.
- Confounding conditions : Liver disease or sepsis may alter fibrinogen metabolism. To address this:
- Stratify patient cohorts by disease stage and comorbidities.
- Combine FPA with other markers (e.g., D-dimer, antithrombin III) for multivariate analysis.
- Apply receiver operating characteristic (ROC) curves to assess diagnostic thresholds .
Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on FPA’s role in arterial thrombosis?
- Methodological Answer : Use the PICOT framework to structure research questions:
- P (Population): Adults with acute coronary syndrome.
- I (Intervention): Serial FPA measurements post-symptom onset.
- C (Comparison): Healthy controls or patients with non-thrombotic chest pain.
- O (Outcome): Correlation between FPA elevation and thrombus burden (via angiography).
- T (Time): 0–6 hours post-symptom onset.
Q. How can batch-to-batch variability in synthetic FPA affect in vitro coagulation assays?
- Methodological Answer : Synthetic FPA purity (>95% via HPLC) is critical. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
